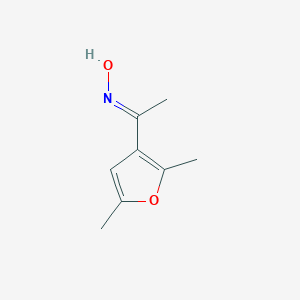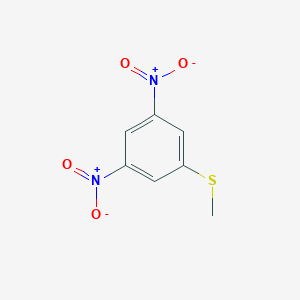![molecular formula C21H19N3O2S2 B289978 1-[9-(4-Methoxyphenyl)-2,7-dimethyl-4-(methylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone](/img/structure/B289978.png)
1-[9-(4-Methoxyphenyl)-2,7-dimethyl-4-(methylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[9-(4-Methoxyphenyl)-2,7-dimethyl-4-(methylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone is a novel compound that has gained significant attention in the field of scientific research. This compound has been synthesized using a unique method and has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of 1-[9-(4-Methoxyphenyl)-2,7-dimethyl-4-(methylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone involves the inhibition of various kinases. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, it also inhibits the production of pro-inflammatory cytokines, resulting in its anti-inflammatory properties.
Biochemical and Physiological Effects:
1-[9-(4-Methoxyphenyl)-2,7-dimethyl-4-(methylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. However, further studies are required to determine its full range of biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[9-(4-Methoxyphenyl)-2,7-dimethyl-4-(methylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone in lab experiments include its potent inhibition of various kinases and its anti-inflammatory properties. However, its limitations include its relatively high cost of synthesis and the need for further studies to determine its full range of biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the study of 1-[9-(4-Methoxyphenyl)-2,7-dimethyl-4-(methylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone. These include further studies on its mechanism of action, its full range of biochemical and physiological effects, and its potential as a therapeutic agent for various cancers and inflammatory diseases. Additionally, there is also potential for the development of analogs of this compound with improved potency and selectivity for specific kinases.
Métodos De Síntesis
The synthesis of 1-[9-(4-Methoxyphenyl)-2,7-dimethyl-4-(methylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone involves a multi-step process. The starting material is 2,7-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, which is reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with methylsulfonyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
1-[9-(4-Methoxyphenyl)-2,7-dimethyl-4-(methylsulfanyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone has shown promising results in various scientific research applications. It has been found to be a potent inhibitor of several kinases, including JAK2, FLT3, and Aurora A. This makes it a potential candidate for the treatment of various cancers, including leukemia and solid tumors. Additionally, it has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
Fórmula molecular |
C21H19N3O2S2 |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
1-[13-(4-methoxyphenyl)-4,11-dimethyl-6-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-12-yl]ethanone |
InChI |
InChI=1S/C21H19N3O2S2/c1-10-15(11(2)25)16(13-6-8-14(26-4)9-7-13)17-18-19(28-20(17)22-10)21(27-5)24-12(3)23-18/h6-9H,1-5H3 |
Clave InChI |
YPBXOQZJKJXZCM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C(=NC(=N3)C)SC)SC2=N1)C4=CC=C(C=C4)OC)C(=O)C |
SMILES canónico |
CC1=C(C(=C2C3=C(C(=NC(=N3)C)SC)SC2=N1)C4=CC=C(C=C4)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine](/img/structure/B289903.png)

![Dimethyl 2-{[5-(acetylamino)-2-aminophenyl]sulfanyl}-3-methylsuccinate](/img/structure/B289905.png)


![4-Phenyl-9H-indeno[1,2-d]pyridazine-1(2H),9-dione](/img/structure/B289912.png)
![N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine](/img/structure/B289913.png)
![1-[3-Amino-9-(4-chlorophenyl)-4-imino-7-methyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]ethanone](/img/structure/B289914.png)
![1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289915.png)
![1-[7-(4-Methoxyphenyl)-2,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289916.png)
![3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one](/img/structure/B289919.png)
![1-[7-(4-Methoxyphenyl)-9-methylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289920.png)
![1-[7-(4-Chlorophenyl)-9-methylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone](/img/structure/B289921.png)